1-(3-Methoxyphenyl)-1H-pyrrole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabitol can be synthesized through chemical and biosynthetic methods. The chemical synthesis involves the catalytic reduction of D-lyxose under alkaline conditions using Raney nickel as a catalyst . This process requires high temperature and pressure, making it less environmentally friendly.
Industrial Production Methods: The biosynthetic production of D-arabitol is more sustainable and involves the fermentation of glucose by specific yeast strains such as Zygosaccharomyces rouxii . Optimal conditions for fermentation include a temperature of 30°C, pH 5.0, and an agitation speed of 350 rpm. Under these conditions, the yeast can produce significant yields of D-arabitol from glucose .
Chemical Reactions Analysis
Types of Reactions: D-Arabitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: D-Arabitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Major Products Formed:
Oxidation: D-xylulose
Reduction: D-arabitol from D-lyxose
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
D-Arabitol has diverse applications in scientific research and industry:
Mechanism of Action
D-Arabitol exerts its effects primarily through its metabolism in microorganisms and its role as a sugar substitute in humans. In microorganisms, D-arabitol is metabolized via specific pathways involving enzymes such as D-arabitol dehydrogenase . In humans, it is slowly absorbed by the digestive tract and does not significantly impact blood glucose levels, making it suitable for diabetic patients .
Comparison with Similar Compounds
- Xylitol
- Ribitol
- L-Arabitol
D-Arabitol’s unique properties and diverse applications make it a valuable compound in various fields, from food and pharmaceuticals to scientific research.
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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